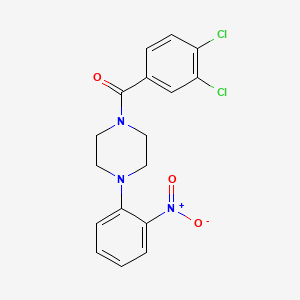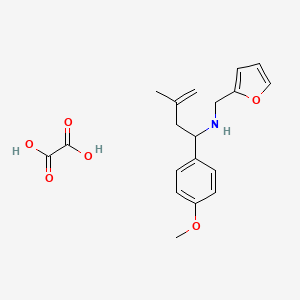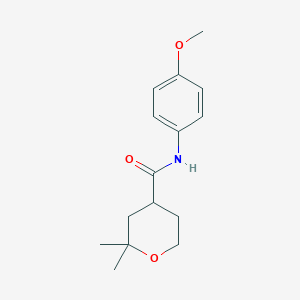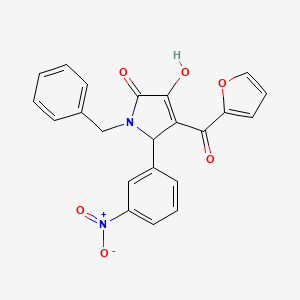![molecular formula C17H22Cl2N2O4S B4066118 4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4066118.png)
4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine
Descripción general
Descripción
4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for a range of applications in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Derivatization and Detection Techniques
The compound's relevance is evident in analytical chemistry, especially for the derivatization and detection of aliphatic amines in environmental samples. For instance, Sacher, Lenz, and Brauch (1997) developed methods for determining aliphatic amines in waste water and surface water using derivatization techniques similar to those that might employ 4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine or related compounds. These methods involve derivatization within the aqueous medium, followed by extraction and measurement by GC-MS, highlighting the compound's utility in enhancing detection sensitivity and specificity for environmental pollutants Sacher, F., Lenz, S., & Brauch, H. (1997).
Crystal Engineering and Supramolecular Assemblies
The compound's potential in crystal engineering is underscored by research on supramolecular assemblies involving similar structural frameworks. Arora and Pedireddi (2003) described the crystal engineering of supramolecular assemblies with aza donor molecules, which could parallel the interactions and assembly mechanisms facilitated by 4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine, thereby contributing to the development of novel crystal structures with specific properties Arora, K., & Pedireddi, V. (2003).
Fluorescence Probes and pH-sensitive Switches
In the realm of fluorescent probes, the structural features of 4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine may be leveraged to develop pH-sensitive fluorescence probes. Ihmels et al. (2005) demonstrated the creation of fluorescence probes with significant red-shifts of absorption and emission maxima upon protonation, indicating the compound's potential in designing fluorescence switches or sensors that are responsive to environmental pH changes Ihmels, H., Meiswinkel, A., Mohrschladt, C. J., Otto, D., Waidelich, M., Towler, M., White, R., Albrecht, M., & Schnurpfeil, A. (2005).
Synthesis of Novel Heterocyclic Compounds
Moreover, the compound serves as a precursor or intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. For example, Yehia, Polborn, and Müller (2002) outlined a method for synthesizing cyclopentyl and cyclohexyl annealed pyridines in good yields, demonstrating the compound's utility in constructing complex molecular architectures that could have diverse applications in medicinal chemistry Yehia, N. A. M., Polborn, K., & Müller, T. (2002).
Propiedades
IUPAC Name |
(2,4-dichloro-5-pyrrolidin-1-ylsulfonylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O4S/c1-11-9-20(10-12(2)25-11)17(22)13-7-16(15(19)8-14(13)18)26(23,24)21-5-3-4-6-21/h7-8,11-12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOROYCQMUDSLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,4-Dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4066036.png)
![N-benzyl-2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4066041.png)
![2-(2-fluorobenzyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4066045.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4066058.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropyl-N-methylacetamide](/img/structure/B4066076.png)




![[(2S)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4066105.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4066107.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-morpholin-4-ylnicotinamide](/img/structure/B4066121.png)
